molecular formula C10H18N4O B1422963 N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine CAS No. 1247701-90-1

N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Cat. No. B1422963
M. Wt: 210.28 g/mol
InChI Key: QHTYJTDKBGHPHB-UHFFFAOYSA-N
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Description

“N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247701-90-1 . It has a molecular weight of 210.28 . The IUPAC name for this compound is N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinamine .


Synthesis Analysis

The synthesis of compounds similar to “N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N4O/c1-8-12-10(13-15-8)7-14-5-3-4-9(6-14)11-2/h9,11H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Chemical Reactions and Synthesis

    • The reaction of similar compounds involving oxadiazole rings, like in the study by Yakubkene and Vainilavichyus (1998), illustrates the reactivity of such compounds in forming various derivatives through reactions with amines. This is significant for synthesizing new compounds with potential applications in medicinal chemistry (Yakubkene & Vainilavichyus, 1998).
  • Antibacterial and Antifungal Properties

    • Sharma, Kumar, and Pathak (2014) explored compounds with 1,3,4-oxadiazol-2-amine structures, which showed significant antibacterial and antifungal activities. This suggests that derivatives of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine might also possess similar properties (Sharma, Kumar, & Pathak, 2014).
  • Anticancer Activity

    • A study by Ahsan and Shastri (2015) on oxadiazole analogues revealed their antiproliferative activity against various cancer cell lines. This highlights the potential of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine derivatives in cancer research (Ahsan & Shastri, 2015).
  • Synthesis of Heterocyclic Compounds

    • Research by Katritzky, Luo, and Cui (1999) demonstrates the utility of similar compounds in synthesizing diverse heterocyclic structures, which are crucial in the development of new pharmaceuticals (Katritzky, Luo, & Cui, 1999).
  • Molecular Rearrangements and Synthesis

    • Buscemi, Vivona, and Caronna (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to the formation of various heterocyclic compounds. This could imply potential applications for N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine in photochemical reactions (Buscemi, Vivona, & Caronna, 1996).
  • Enzyme Inhibition Studies

    • Bautista-Aguilera et al. (2014) researched compounds with similar structures for their role as cholinesterase and monoamine oxidase inhibitors, suggesting the potential use of N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine in neurodegenerative disease research (Bautista-Aguilera et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-8-12-10(13-15-8)7-14-5-3-4-9(6-14)11-2/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTYJTDKBGHPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCC(C2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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